molecular formula C5HF3N2S B8695369 5-(trifluoromethyl)-1,3-thiazole-2-carbonitrile

5-(trifluoromethyl)-1,3-thiazole-2-carbonitrile

Cat. No.: B8695369
M. Wt: 178.14 g/mol
InChI Key: ZFQNYGCTKWJQMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(trifluoromethyl)-1,3-thiazole-2-carbonitrile is a chemical compound with the molecular formula C5H2F3N2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. The trifluoromethyl group attached to the thiazole ring significantly influences the compound’s chemical properties, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoromethyl)-1,3-thiazole-2-carbonitrile typically involves the reaction of 2-aminothiazole with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethyl)-1,3-thiazole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

5-(trifluoromethyl)-1,3-thiazole-2-carbonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-1,3-thiazole-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Thiazolecarbonitrile, 4-(trifluoromethyl)
  • 2-Thiazolecarbonitrile, 5-(difluoromethyl)
  • 2-Thiazolecarbonitrile, 5-(chloromethyl)

Uniqueness

5-(trifluoromethyl)-1,3-thiazole-2-carbonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C5HF3N2S

Molecular Weight

178.14 g/mol

IUPAC Name

5-(trifluoromethyl)-1,3-thiazole-2-carbonitrile

InChI

InChI=1S/C5HF3N2S/c6-5(7,8)3-2-10-4(1-9)11-3/h2H

InChI Key

ZFQNYGCTKWJQMJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)C#N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-(trifluoromethyl)thiazol-2-amine (2.52 g, 15 mmol) was reacted with CuCN (2.7 g, 30.2 mmol) according to the procedure as described in Example 61, Step A to give the title compound as oil (1.25 g, 47%). The compound was characterized by the following spectroscopic data:
Quantity
2.52 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
2.7 g
Type
reactant
Reaction Step One
Yield
47%

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